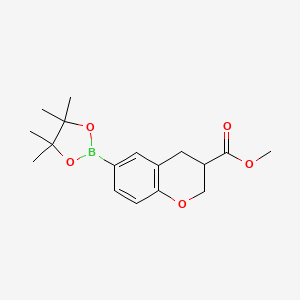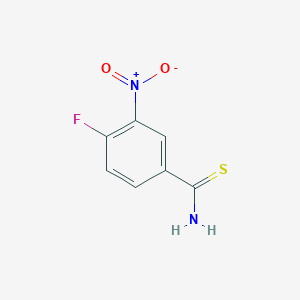
4-Fluoro-3-nitrobenzene-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-nitrobenzene-1-carbothioamide is an organic compound with the molecular formula C7H5FN2O2S It is a derivative of benzene, characterized by the presence of a fluoro group, a nitro group, and a carbothioamide group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitrobenzene-1-carbothioamide typically involves the nitration of 4-fluorobenzenethiol followed by the introduction of the carbothioamide group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 4-fluoro-3-nitrobenzenethiol is then reacted with thiocarbamide in the presence of a suitable catalyst to form this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-3-nitrobenzene-1-carbothioamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as phenoxide ions, leading to the formation of substituted derivatives.
Oxidation: The carbothioamide group can undergo oxidation to form sulfonamide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Phenoxide ions, potassium carbonate, dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: 4-Fluoro-3-aminobenzene-1-carbothioamide.
Substitution: Substituted phenyl derivatives.
Oxidation: Sulfonamide derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-3-nitrobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-nitrobenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluoro group can enhance the compound’s binding affinity to specific targets. The carbothioamide group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the carbothioamide group.
3-Fluoro-4-nitrobenzene-1-carbothioamide: Positional isomer with different substitution pattern.
4-Fluoro-3-nitrobenzenethiol: Precursor in the synthesis of 4-Fluoro-3-nitrobenzene-1-carbothioamide.
Uniqueness
This compound is unique due to the presence of all three functional groups (fluoro, nitro, and carbothioamide) on the benzene ring. This combination of groups imparts distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C7H5FN2O2S |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
4-fluoro-3-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C7H5FN2O2S/c8-5-2-1-4(7(9)13)3-6(5)10(11)12/h1-3H,(H2,9,13) |
Clave InChI |
CYAMELQUIZWKEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=S)N)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


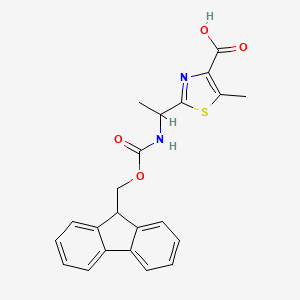


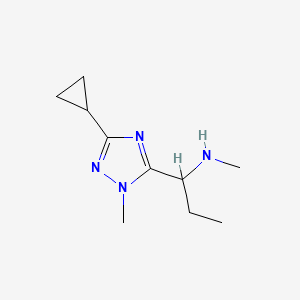


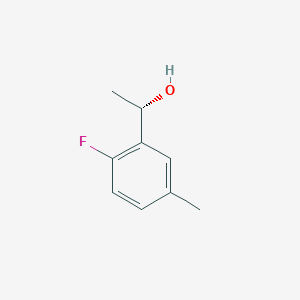
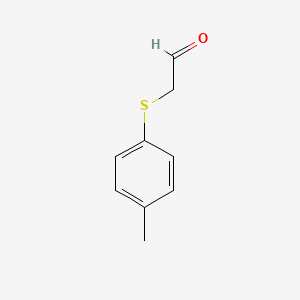


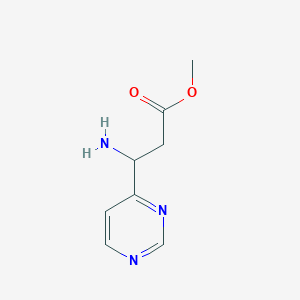
![8,8-Difluorodispiro[3.1.3^{6}.1^{4}]decane-2-sulfonylchloride](/img/structure/B13623192.png)

